molecular formula C20H19N3O3 B2469542 N-([2,3'-bipyridin]-4-ylmethyl)-3,5-dimethoxybenzamide CAS No. 1903885-99-3

N-([2,3'-bipyridin]-4-ylmethyl)-3,5-dimethoxybenzamide

Cat. No. B2469542
CAS RN: 1903885-99-3
M. Wt: 349.39
InChI Key: XEUIEMANSQSIKJ-UHFFFAOYSA-N
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Description

N-([2,3'-bipyridin]-4-ylmethyl)-3,5-dimethoxybenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BIP-DMB, and it has been synthesized using different methods.

Scientific Research Applications

Structural and Co-Crystal Studies

Research on similar compounds to N-([2,3'-bipyridin]-4-ylmethyl)-3,5-dimethoxybenzamide, such as nitrofurantoin and its interactions with various pyridyl bases and 4-aminobenzamide, has led to the discovery and characterization of multiple solvates, co-crystal solvates, and salts. These findings contribute to understanding the structural chemistry of pharmaceuticals and provide insights into the development of new solid forms of active pharmaceutical ingredients (APIs) through co-crystal solvates, which could be an alternative route to prepare anhydrous co-crystals (Vangala, Chow, & Tan, 2013).

Synthesis and Antitumor Activity

Compounds with structural similarities to this compound, such as various pyrido[2,3-d]pyrimidines, have been synthesized and evaluated for their potential antitumor activities. The key intermediates and methods used in these syntheses provide valuable information for developing lipid-soluble inhibitors of mammalian dihydrofolate reductase with significant activity against certain types of cancer (Grivsky, Lee, Sigel, Duch, & Nichol, 1980).

Fluorescent Sensing and Coordination Polymers

The creation of coordination polymers based on similar structural frameworks for selective sensing of hazardous environmental contaminants demonstrates the potential application of this compound in developing new materials capable of detecting pollutants. This research paves the way for novel dual-functional fluorescent sensors that can simultaneously detect nitrobenzene and dichromate anions, highlighting the compound's relevance in environmental monitoring (Kan & Wen, 2017).

Reductive Chemistry and Cytotoxicity

Explorations into the reductive chemistry of structurally related compounds have shed light on their potential as hypoxia-selective cytotoxins. Understanding the enzymatic reduction processes and the cytotoxicities of reduction products can inform the development of more effective cancer treatments, emphasizing the importance of the chemical structure in therapeutic applications (Palmer, van Zijl, Denny, & Wilson, 1995).

properties

IUPAC Name

3,5-dimethoxy-N-[(2-pyridin-3-ylpyridin-4-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c1-25-17-9-16(10-18(11-17)26-2)20(24)23-12-14-5-7-22-19(8-14)15-4-3-6-21-13-15/h3-11,13H,12H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEUIEMANSQSIKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NCC2=CC(=NC=C2)C3=CN=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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